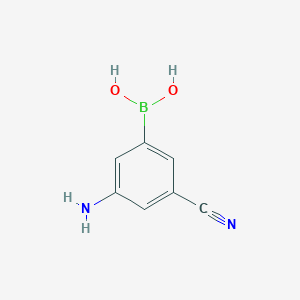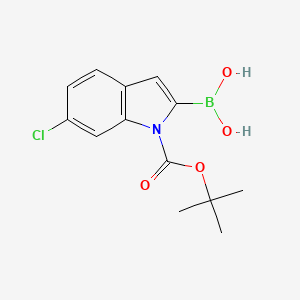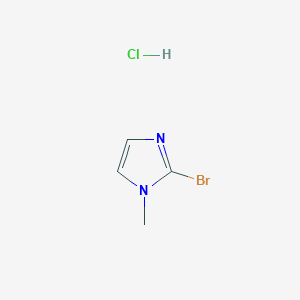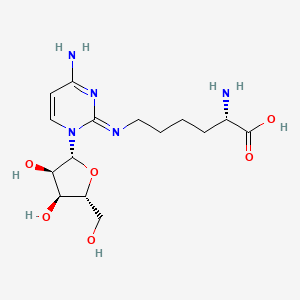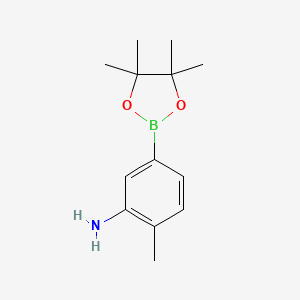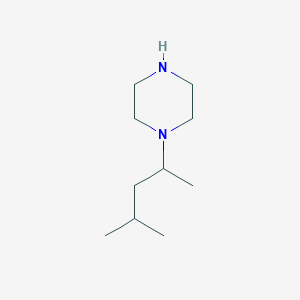
1-(1,3-Dimethylbutyl)piperazine
Descripción general
Descripción
Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibitors
- Novel Bis(Pyrazole-Benzofuran) Hybrids with Piperazine Linkers : A study introduced novel bis(pyrazole-benzofuran) hybrids connected via a piperazine moiety, which demonstrated potent antibacterial efficacies and biofilm inhibition activities against bacterial strains such as E. coli, S. aureus, and S. mutans. These compounds were also effective against MRSA and VRE strains, indicating their potential as new antibacterial agents and biofilm inhibitors (Ahmed E. M. Mekky, S. Sanad, 2020).
Antidepressant Studies
- Oxidative Metabolism of Novel Antidepressants : Research on Lu AA21004, a novel antidepressant, explored its metabolism, identifying multiple metabolites. This study contributes to understanding the metabolic pathways of piperazine-containing antidepressants, highlighting the role of various cytochrome P450 enzymes (Mette G. Hvenegaard et al., 2012).
Environmental Studies
- Enhancing Sulfuric Acid-Based Particle Formation : Piperazine (PZ), a cyclic diamine, was evaluated for its potential to enhance sulfuric acid-based new particle formation (NPF), an important atmospheric process. The study suggests that PZ can influence the atmospheric fate of amines and has implications for understanding amine-related atmospheric chemistry (Fangfang Ma et al., 2019).
Chemotherapy Research
- Anticancer Evaluation of Di- and Trifunctional Substituted 1,3-Thiazoles : A study investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with piperazine substituents as particularly effective against various cancer cell lines. This research contributes to the search for new anticancer agents (Kostyantyn Turov, 2020).
Mecanismo De Acción
Target of Action
For instance, some piperazine derivatives have been found to act as antagonists for Histamine H3 and Sigma-1 receptors .
Biochemical Pathways
Piperazine derivatives have been associated with various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that the compound could affect a variety of biochemical pathways, depending on the specific targets it interacts with.
Result of Action
Based on the known effects of similar piperazine derivatives, it can be inferred that the compound could have various effects at the molecular and cellular levels, depending on the specific targets it interacts with and the biochemical context .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-methylpentan-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)8-10(3)12-6-4-11-5-7-12/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUWDLCUDIOLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpentan-2-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



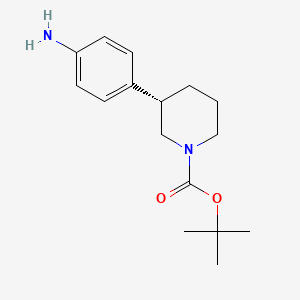
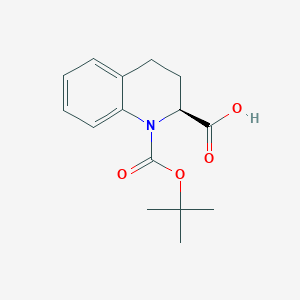
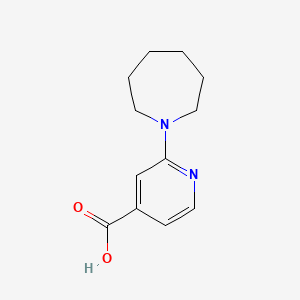
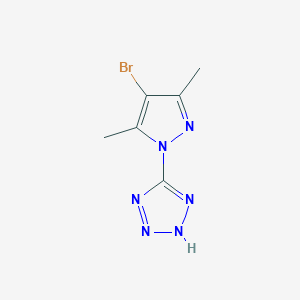
![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)

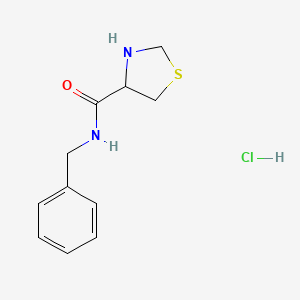
![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
